Regioisomeric Precision: 5‑yl vs. 1‑yl Attachment Determines Patent‑Relevant Biological Vector
The 5‑yl regioisomer (CAS 1087798‑05‑7) aligns the carbamate nitrogen along the para‑like vector of the indane bicycle, a geometry explicitly required in GCS inhibitor patents that claim the 2,3‑dihydro‑1H‑inden‑5‑yl substructure as essential for activity [1]. The 1‑yl regioisomer (CAS 1210496‑06‑2) places the carbamate at the chiral benzylic position, introducing stereochemical complexity and a sterically congested trajectory that is absent from the patented pharmacophore models .
| Evidence Dimension | Carbamate attachment position on indane scaffold |
|---|---|
| Target Compound Data | 5‑yl (para‑like vector; achiral at point of attachment) |
| Comparator Or Baseline | 1‑yl regioisomer (CAS 1210496‑06‑2; benzylic attachment with stereogenic center) |
| Quantified Difference | Regioisomeric switch: 5‑yl → 1‑yl alters molecular trajectory from linear para‑like to angled benzylic; introduces one stereogenic center. |
| Conditions | Structural comparison based on patent pharmacophore requirements (GCS inhibitor series) |
Why This Matters
Procurement of the 5‑yl regioisomer is mandatory for programs following the GCS inhibitor patent SAR or any campaign requiring the para‑linear indane vector.
- [1] Green Cross Corporation. Novel derivatives having 2,3‑dihydro‑1H‑indene or 2,3‑dihydrobenzofuran moiety and pharmaceutical compositions comprising the same. Russian Patent RU 2826099 C1, published 2024. View Source
